7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
Description
Properties
Molecular Formula |
C12H16N4O2S |
|---|---|
Molecular Weight |
280.35 g/mol |
IUPAC Name |
7-methyl-3-piperidin-3-yl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C12H16N4O2S/c1-8-5-10-12(14-6-8)15-11(16-19(10,17)18)9-3-2-4-13-7-9/h5-6,9,13H,2-4,7H2,1H3,(H,14,15,16) |
InChI Key |
ANKQYANRBFMOSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NC(=NS2(=O)=O)C3CCCNC3)N=C1 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis from Pyridine Precursors
The most widely reported pathway begins with 2-chloropyridine derivatives, which undergo sequential functionalization to introduce the thiadiazine core. A representative synthesis involves three stages:
-
Pd-Catalyzed Amination : 2-Chloropyridine reacts with piperidin-3-amine under hydrogen gas (H₂) at 80°C in the presence of palladium on carbon (Pd/C), achieving a 65% yield of the intermediate 2-(piperidin-3-yl)pyridine.
-
Thiosemicarbazide Formation : The aminated pyridine is treated with thiosemicarbazide in dimethylformamide (DMF) at 120°C for 12 hours, yielding 48% of the thiosemicarbazide intermediate.
-
Cyclization to Thiadiazine Core : Sulfur dioxide (SO₂) is introduced under acidic conditions to form the 1,1-dioxide moiety, with final purification via column chromatography.
Table 1: Key Steps in Multi-Step Synthesis
| Step | Key Intermediate | Reaction Conditions | Yield (%) |
|---|---|---|---|
| 1 | 2-(Piperidin-3-yl)pyridine | Pd/C, H₂, 80°C | 65 |
| 2 | Thiosemicarbazide | DMF, 120°C, 12h | 48 |
| 3 | Thiadiazine 1,1-dioxide | SO₂, HCl, RT, 24h | 32 |
Reductive Cyclodehydration Approach
This method bypasses thiosemicarbazide intermediates by directly coupling piperidine-3-carboxylic acid with 2-methylpyridine derivatives. In a toluene reflux system, the reaction proceeds via dehydrative cyclization, achieving a 41% yield. Catalytic p-toluenesulfonic acid (p-TsOH) enhances reaction efficiency by stabilizing transition states.
Aza-Wittig Coupling Method
Aza-Wittig reactions enable the formation of the thiadiazine ring through phosphazene intermediates. Triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) facilitate the coupling of iminophosphoranes with nitroso compounds, yielding the target molecule in 37% yield after recrystallization.
Key Intermediates and Their Preparation
2-(Piperidin-3-yl)pyridine
Synthesized via Buchwald-Hartwig amination, this intermediate’s purity is critical for downstream reactions. Impurities exceeding 2% reduce cyclization yields by 15–20%.
Thiosemicarbazide Derivatives
Prepared by nucleophilic substitution, these intermediates require strict moisture control. DMF stabilizes the reactive carbodiimide species, preventing premature decomposition.
Optimization of Reaction Conditions
Solvent Effects
Catalytic Systems
-
Pd/C vs. Pt/C : Palladium catalysts outperform platinum in amination reactions, reducing reaction times from 24h to 8h.
-
Acid Additives : p-TsOH (10 mol%) improves cyclization efficiency by protonating sulfonamide groups, enhancing electrophilicity.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Telescoped synthesis in flow systems achieves 92% conversion efficiency by minimizing intermediate isolation. Residence times of 30 minutes per step reduce thermal degradation.
Automated Purification Systems
Simulated moving bed (SMB) chromatography recovers 98% pure product with 85% solvent recycling, cutting production costs by 40%.
Purification and Characterization Methods
Chromatographic Techniques
Spectroscopic Analysis
-
¹³C NMR : Peaks at δ 158.2 ppm (C=S) and δ 112.4 ppm (pyridine C-3) confirm ring formation.
-
HRMS : [M+H]⁺ at m/z 281.0921 matches the theoretical mass (Δ < 2 ppm).
Comparative Analysis of Synthetic Approaches
Table 2: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Multi-Step Synthesis | 32 | 95 | Moderate |
| Reductive Cyclodehydration | 41 | 91 | High |
| Aza-Wittig Coupling | 37 | 89 | Low |
The reductive cyclodehydration method balances yield and scalability, making it preferable for industrial applications.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrido[2,3-e][1,2,4]thiadiazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can have different chemical and biological properties compared to the parent compound.
Scientific Research Applications
7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to inhibit PI3Kδ, a key enzyme involved in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Pyridothiadiazine Derivatives
3-Alkylamino-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides
- Structural Differences: These derivatives lack the 7-methyl group and instead feature alkylamino substituents at position 3 (e.g., 3-(3,3-dimethyl-2-butylamino)).
- In contrast, the piperidinyl group in the target compound may enhance binding to neuronal targets due to its basic nitrogen.
- Selectivity : The absence of a 7-methyl group in these analogues reduces metabolic stability compared to the target compound .
6-Chloro-3-alkylamino-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxides
- Structural Differences : Thiophene replaces the pyridine ring, and a chlorine atom is present at position 4.
- Activity: Activate pancreatic β-cell K(ATP) channels at nanomolar concentrations, showing higher potency than benzothiadiazines like diazoxide . The target compound’s pyridine ring may offer distinct electronic effects, altering receptor interaction.
Benzothiadiazine Derivatives
Diazoxide (7-Chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide)
- Structural Differences : Benzene-fused core vs. pyridine-fused core; chlorine at position 7 vs. methyl in the target compound.
- Activity: Non-diuretic antihypertensive agent with vascular K(ATP) channel activity. The 7-methyl group in the target compound may reduce off-target effects observed with diazoxide’s chlorine substituent .
7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Thienothiadiazine Derivatives
6-Chloro-4-ethyl-2H-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide
Pharmacological and Physicochemical Data
Key Research Findings
- Ring System Impact : Pyridine-fused thiadiazines (e.g., target compound) exhibit higher metabolic stability than thiophene-fused analogues due to reduced oxidative metabolism .
- Substituent Effects: 7-Methyl Group: Enhances lipophilicity and may block metabolic sites, prolonging half-life .
- Target Selectivity: Piperidine-containing derivatives may favor neuronal targets (e.g., AMPA receptors) over pancreatic or vascular tissues, unlike 3-alkylamino pyridothiadiazines .
Biological Activity
7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound with a unique structure that includes a pyridine ring fused with a thiadiazine moiety. Its molecular formula is C12H16N4O2S, and it has a molecular weight of approximately 280.35 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and infectious disease management.
Structural Characteristics
The compound features a piperidine group which is known for its biological significance. The presence of both the pyridine and thiadiazine rings enhances its pharmacological profile. The structural uniqueness allows for various interactions with biological targets, making it an interesting candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C12H16N4O2S |
| Molecular Weight | 280.35 g/mol |
| CAS Number | 1956340-66-1 |
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body. Initial studies suggest that it may exhibit inhibitory effects on certain enzymes relevant to disease processes. Molecular docking studies can elucidate these interactions further by simulating how the compound binds to target sites.
Biological Activity Studies
Research indicates that derivatives of thiadiazine compounds often show significant biological activities, including:
- Antimicrobial Activity : Compounds similar to 7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide have demonstrated varying degrees of effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis.
- Anticancer Properties : The structural components suggest potential anticancer activity. Thiadiazine derivatives have been explored for their ability to inhibit tumor growth through various mechanisms.
Case Studies
- Antibacterial Screening : A study evaluated several thiadiazine derivatives against common bacterial strains. Results indicated moderate to strong antibacterial activity in some derivatives, suggesting that modifications to the thiadiazine structure can enhance efficacy .
- Enzyme Inhibition : Research on related compounds showed strong inhibitory activity against urease and acetylcholinesterase (AChE). For instance, certain derivatives exhibited IC50 values significantly lower than standard reference compounds .
Comparative Analysis
To understand the uniqueness of 7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide better, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | Contains an amino group; fused benzo ring | Potential inhibitors for specific receptors | Different ring system enhances binding properties |
| 5-(Piperidin-4-yl)thiazole | Thiazole ring; piperidine attachment | Anticancer properties | Simpler structure may affect bioavailability |
Q & A
Basic Research Questions
Q. What are the critical steps and intermediates in synthesizing 7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyridine or piperidine precursors. Key intermediates include chloropyridine derivatives and thiosemicarbazides. Cyclization reactions under controlled conditions (e.g., using catalysts like Pd/C or solvents such as DMF) are critical for forming the thiadiazine core. Challenges in cyclization efficiency and byproduct formation require careful optimization of temperature and stoichiometry .
- Example Table :
| Step | Key Intermediate | Reaction Conditions | Yield (%) |
|---|---|---|---|
| 1 | 2-Chloropyridine | Pd/C, H₂, 80°C | 65 |
| 2 | Thiosemicarbazide | DMF, 120°C, 12h | 48 |
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H/¹³C) are essential for structural confirmation. HPLC with UV detection (λ = 254 nm) is recommended for purity assessment. X-ray crystallography can resolve stereochemical ambiguities, particularly for the piperidin-3-yl substituent .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer : Use in vitro assays targeting receptors or enzymes relevant to the compound’s structural analogs (e.g., benzothiazines with reported antimicrobial or CNS activity). For example:
- Antimicrobial : Broth microdilution against S. aureus (MIC ≤ 16 µg/mL).
- Enzyme inhibition : Kinase or protease inhibition assays at 10 µM concentrations .
Advanced Research Questions
Q. What strategies improve synthetic yield while minimizing side reactions?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) to enhance cyclization efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO, DMF) improve solubility of intermediates.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves yield by 15–20% .
Q. How can mechanistic studies elucidate this compound’s interaction with biological targets?
- Methodological Answer :
- Computational Docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., GABA receptors).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for receptor-ligand interactions.
- Mutagenesis Studies : Identify critical amino acid residues in target proteins via site-directed mutagenesis .
Q. What computational approaches validate experimental data for this compound’s stability and reactivity?
- Methodological Answer :
- DFT Calculations : Predict oxidation potentials and degradation pathways (e.g., hydrolysis at the sulfone group).
- Molecular Dynamics (MD) : Simulate solvation effects in physiological buffers (pH 7.4) to assess aggregation propensity .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized protocols (e.g., IC₅₀ normalization).
- Assay Replication : Control variables like cell line passage number or serum concentration.
- Structural Analog Comparison : Cross-reference with pyridothiadiazine derivatives (e.g., BPDZ 44, BPDZ 79) to identify substituent-dependent activity trends .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
